molecular formula C13H19N3O2 B13965439 4-methoxy-N-(4-methylpiperazin-1-yl)benzamide CAS No. 560100-55-2

4-methoxy-N-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B13965439
CAS No.: 560100-55-2
M. Wt: 249.31 g/mol
InChI Key: WHOQDPJXKQGLDM-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-methylpiperazin-1-yl)benzamide is an organic compound belonging to the class of benzanilides It is characterized by the presence of a methoxy group attached to a benzamide structure, with a methylpiperazine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-methylpiperazin-1-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-methylpiperazin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(4-methylpiperazin-1-yl)benzamide.

    Reduction: Formation of 4-methoxy-N-(4-methylpiperazin-1-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(4-methylpiperazin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(4-methylpiperazin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylpiperazine substituents contribute to its potential as a versatile compound in various research fields.

Properties

CAS No.

560100-55-2

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

4-methoxy-N-(4-methylpiperazin-1-yl)benzamide

InChI

InChI=1S/C13H19N3O2/c1-15-7-9-16(10-8-15)14-13(17)11-3-5-12(18-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,14,17)

InChI Key

WHOQDPJXKQGLDM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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